2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol
Description
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(19-23-30-25-21-28)20-24-31-26-22-29/h28-29H,2-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXQFYPEUSYMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCOCCO)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H55NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26635-92-7 | |
| Record name | Ethoxylated stearylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26635-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.'-[(octadecylimino)di-2,1-ethanediyl]bis[.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α'-[(octadecylimino)di-2,1-ethanediyl]bis[ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base-Catalyzed Ethoxylation
The conventional method involves reacting octadecylamine with ethylene oxide (EO) in the presence of alkaline catalysts like NaOH or KOH. The process occurs in two stages:
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Initial Ethoxylation : Octadecylamine reacts with 1–2 moles of EO at 120–150°C to form 2-(2-hydroxyethoxy)ethyl-octadecylamine.
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Polymerization : Additional EO (3–5 moles) is introduced, initiating a base-catalyzed chain-growth mechanism. The reaction follows pseudo-first-order kinetics, with an activation energy of ~65 kJ/mol.
Limitations : Base catalysis yields broad ethoxylation distributions (polydispersity index >1.3), necessitating post-synthesis fractionation.
Acid-Catalyzed Ethoxylation
Lewis acids (e.g., BF3·Et2O) promote electrophilic ring-opening of EO, favoring terminal hydroxyl group formation. This method achieves narrower distributions (polydispersity index 1.1–1.2) but requires stringent moisture control and generates acidic by-products.
Two-Stage Synthesis with Hydrotalcite Catalysts
Recent advances employ hydrotalcite-like catalysts (e.g., Mg6Al2(OH)16CO3·4H2O) to enhance selectivity:
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Stage 1 : Octadecylamine reacts with 1 mole of EO at 100°C to form a monoethoxylated intermediate.
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Stage 2 : 4–6 moles of EO are added at 130°C, with hydrotalcite facilitating a peaked distribution (71.9% target homologs vs. 57.3% for NaOH).
Catalysts and Their Impact
Hydroxide Catalysts
| Catalyst | Temperature (°C) | EO Moles | Target Homologs (%) | Polydispersity |
|---|---|---|---|---|
| NaOH | 130 | 5 | 57.3 | 1.35 |
| KOH | 130 | 5 | 59.1 | 1.32 |
Table 1: Performance of hydroxide catalysts in ethoxylation.
Hydrotalcite Catalysts
Industrial Production Methods
Batch Reactors
Continuous Flow Reactors
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Conditions : 140°C, 4 bar, residence time 2–3 hours.
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Advantages : Enhanced heat transfer, consistent product quality (σ <1.5% batch-to-batch variation).
Purification and Characterization
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Distillation : Removes unreacted EO and low-molecular-weight by-products (bp: 10–12°C at 3 bar).
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Chromatography : Silica gel columns isolate target homologs using ethyl acetate/methanol gradients.
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Analytical Methods :
Data Tables
Table 2: Comparison of Industrial Methods
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Throughput (kg/h) | 50–100 | 200–300 |
| Energy Use (kWh/kg) | 12.5 | 8.2 |
| Purity (%) | 92.1 | 95.6 |
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions[][4].
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Halides, alkoxides.
Scientific Research Applications
2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of cosmetics, detergents, and lubricants.
Mechanism of Action
The mechanism of action of 2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol primarily involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. It interacts with molecular targets such as cell membranes, enhancing the permeability and solubility of various substances .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine: Similar in structure but lacks the long hydrophobic tail, making it less effective as a surfactant.
2-(2-Hydroxyethoxy)ethanol: A simpler compound with fewer ethylene oxide units, resulting in different solubility and surfactant properties.
Uniqueness
2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol is unique due to its combination of a long hydrophobic tail and multiple hydrophilic ethylene oxide units. This structure provides excellent surfactant properties, making it highly effective in stabilizing emulsions and dispersions in various applications .
Biological Activity
2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol, commonly referred to as a surfactant, is a complex organic compound with the molecular formula C24H51NO4. Its unique structure, comprising a long hydrophobic tail and multiple hydrophilic ethylene oxide units, endows it with significant biological activity. This article explores its biological properties, mechanisms of action, applications in various fields, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 26635-92-7
- Molecular Weight : 399.68 g/mol
- Structure : The compound features a hydrophobic octadecyl chain linked to a hydrophilic ethylene glycol ether, which enhances its surfactant properties.
The primary mechanism of action for this compound is its ability to reduce surface tension between different phases. This property facilitates the formation of stable emulsions and dispersions, which is critical in biological systems and industrial applications. The compound interacts with cellular membranes, enhancing permeability and solubilization of hydrophobic drugs, making it a candidate for drug delivery systems.
Surfactant Properties
- Emulsification : The compound acts as an effective emulsifier, stabilizing oil-in-water emulsions which are vital in pharmaceuticals and cosmetics.
- Solubilization : It enhances the solubility of poorly water-soluble drugs, improving bioavailability.
- Cell Membrane Interaction : The surfactant can disrupt lipid bilayers, facilitating drug uptake in cells.
Applications
- Pharmaceuticals : Used in formulations to improve the delivery of hydrophobic drugs.
- Cosmetics : Acts as a stabilizing agent in creams and lotions.
- Industrial : Employed in detergents and lubricants due to its surfactant properties.
Case Studies
-
Drug Delivery Systems : A study demonstrated that formulations containing this compound improved the bioavailability of poorly soluble drugs by forming micelles that encapsulate the active ingredients.
Study Findings Drug A Increased solubility by 50% when combined with the surfactant Drug B Enhanced absorption in vivo by 30% compared to controls - Cosmetic Formulations : Research indicated that creams containing this surfactant exhibited better stability and skin penetration compared to those without it .
- Toxicity Studies : A repeated cutaneous toxicity study highlighted that the compound showed no adverse effects on skin integrity or body weight in animal models .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Surfactant Efficacy |
|---|---|---|
| 2-(Dimethylamino)ethoxy ethanol | C8H19NO3 | Moderate |
| 2-(Diethylamino)ethanol | C6H15NO | Low |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol, and what are the critical reaction conditions?
- The compound is synthesized via multi-step reactions involving etherification and alkylation. For example, a three-step protocol (patent-derived) includes:
Step 1 : Reaction of 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol with tert-butyl prop-2-enoate in THF using NaH as a base, followed by silica gel chromatography purification .
Step 2 : Further derivatization with trichloroethyl chloride in dichloromethane and triethylamine .
- Key conditions include anhydrous solvents, controlled temperature (room temperature to reflux), and purification via column chromatography.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Methods :
- LC-MS : Used to confirm molecular weight (e.g., observed [M+H]+ at m/z 1055 in Example 419) and retention time (0.81–1.00 minutes under SQD-FA05 conditions) .
- HPLC : Validates chromatographic purity .
- NMR : Critical for verifying ether/amine linkages and branching .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Toxicological Data :
- Avoid inhalation/contact; linked to reproductive toxicity in structurally similar glycol ethers (e.g., 2-methoxyethanol) .
- Use PPE (gloves, goggles) and work in ventilated fume hoods .
Advanced Research Questions
Q. How can discrepancies in analytical data (e.g., GC-MS vs. LC-MS results) be resolved for this compound?
- Case Study : In GC-MS analysis of plant extracts, co-eluting impurities (e.g., cyclosiloxanes) may mimic target peaks. Validate via:
- Retention Index Calibration : Compare with synthetic standards .
- Fragmentation Patterns : Use high-resolution MS (HRMS) to distinguish isotopic signatures .
- Contradiction Example : A GC-MS study reported 1.43% abundance in Physalis minima root extract, but cross-validation with LC-MS confirmed structural accuracy .
Q. What methodologies optimize the compound’s application in drug delivery systems or polymer synthesis?
- Functionalization Strategies :
- Esterification : Introduce bioactive moieties (e.g., tert-butyl esters) for controlled release .
- Polymer Crosslinking : Use ethylene glycol-based amino acids for DNA-compatible polymers (e.g., in amplified DNA detection) .
- Experimental Design : Balance hydrophilicity (from ethoxy groups) and lipophilicity (C18 chain) to enhance cellular uptake .
Q. How do structural modifications (e.g., chain length, substituents) impact its physicochemical properties?
- Data-Driven Analysis :
- Chain Length : Longer ethoxy chains increase solubility (e.g., decaethylene glycol: LogP = -0.88 vs. shorter analogs) .
- Thermodynamics : Enthalpy (ΔfH°liquid) and heat capacity (Cp,liquid) vary with branching, as modeled via Joback/Crippen methods .
- Case Study : Replacing octadecylamino with shorter alkyl chains reduces aggregation in aqueous media but lowers membrane affinity .
Methodological Challenges and Solutions
Q. Why does silica gel chromatography often yield low recovery rates for this compound, and how can this be mitigated?
- Issue : High hydrophilicity from ethoxy groups causes strong adsorption to silica.
- Solution : Use reverse-phase (C18) columns or gradient elution with polar solvents (e.g., MeOH:H₂O) .
Q. How to address batch-to-batch variability in synthesis?
- Process Control :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
